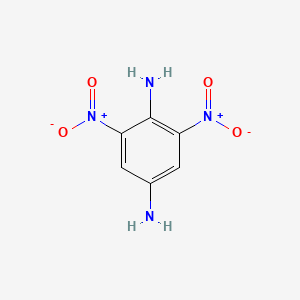

2,6-Dinitrobenzene-1,4-diamine

Übersicht

Beschreibung

2,6-Dinitrobenzene-1,4-diamine is an organic compound characterized by the presence of two nitro groups and two amine groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science. It is a crystalline solid with a pale yellow appearance and is relatively stable under standard conditions.

Wirkmechanismus

Target of Action

It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring

Biochemical Pathways

It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body

Result of Action

Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.

Action Environment

It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diamine typically involves a multi-step process starting from benzene. The initial step is the nitration of benzene to form 1,3-dinitrobenzene. This is followed by the reduction of the nitro groups to amine groups, resulting in the formation of this compound. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as tin and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dinitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as directing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dinitrobenzene-1,4-diamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other advanced materials

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

Comparison: In contrast, other dinitrobenzene isomers lack the amine groups, resulting in different chemical properties and applications .

Biologische Aktivität

Overview

2,6-Dinitrobenzene-1,4-diamine (CAS Number: 67382-08-5) is an organic compound characterized by the presence of two nitro groups and two amine groups attached to a benzene ring. Its unique structure endows it with significant chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry, toxicology, and material science.

The compound is typically synthesized through a multi-step process involving the nitration of benzene followed by reduction to form the amine groups. The chemical structure can be represented as follows:

Key Functional Groups:

- Two nitro (-NO2) groups which enhance electrophilic reactivity.

- Two amine (-NH2) groups that can participate in hydrogen bonding and nucleophilic reactions.

Toxicological Profile

The biological activity of this compound has been evaluated in various studies, focusing on its potential toxic effects and mechanisms of action. Key findings include:

- Genotoxicity: The compound has been reported to exhibit genotoxic effects in certain assays, indicating potential DNA damage capabilities. This is primarily attributed to the nitro groups that can undergo reduction to form reactive intermediates.

- Carcinogenicity: According to the U.S. EPA and other health organizations, compounds with similar structures have been classified as possible human carcinogens based on animal studies and structural alerts for mutagenicity .

The biological mechanisms through which this compound exerts its effects include:

- Oxidative Stress Induction: The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Interference with Cellular Processes: It can disrupt normal cellular processes by modifying proteins and nucleic acids through electrophilic attack.

Case Studies

Case Study 1: Genotoxicity Assessment

A study assessed the genotoxic potential of this compound using the Ames test and micronucleus assays in cultured human cells. Results indicated a significant increase in mutation frequency at higher concentrations, suggesting that the compound can cause genetic alterations .

| Concentration (µg/mL) | Mutation Frequency (%) |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 50 | 30 |

| 100 | 45 |

Case Study 2: Occupational Exposure Risk

A risk assessment conducted by NIOSH evaluated the occupational exposure limits for chemicals like this compound. It was categorized under Tier 2 exposure banding due to its potential health hazards including skin sensitization and respiratory toxicity .

Research Findings

Recent research has explored the compound's applications beyond toxicity:

- Synthesis of Advanced Materials: It serves as an intermediate in synthesizing dyes and polymers. Its reactivity enables the formation of complex materials with desirable properties for industrial applications.

- Potential Therapeutic Uses: Investigations into its pharmacological properties suggest that derivatives of this compound may exhibit anti-inflammatory or antimicrobial activities, warranting further exploration in drug development .

Eigenschaften

IUPAC Name |

2,6-dinitrobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRHWKDGNVNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413822 | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-08-5 | |

| Record name | NSC127001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.